

Application of H-His(Trt)-OH in the development of peptide-based drugs.

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Compound of Interest		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-im-trityl-L-histidine, commonly referred to as Fmoc-His(Trt)-OH, is a critical building block in the solid-phase peptide synthesis (SPPS) of peptide-based drugs. The unique imidazole side chain of histidine plays a crucial role in the biological activity of many peptides. However, this same reactivity presents challenges during chemical synthesis, including side-chain acylation and a high propensity for racemization. The trityl (Trt) protecting group on the imidazole nitrogen mitigates these issues, making Fmoc-His(Trt)-OH a widely adopted derivative in drug development.[1][2] This document provides detailed application notes and experimental protocols for the effective use of Fmoc-His(Trt)-OH in the synthesis of therapeutic peptides.

The trityl group is favored for its relative ease of removal under acidic conditions, typically during the final cleavage of the peptide from the resin.[3][4] However, the choice of coupling reagents and conditions is paramount to suppress racemization and other side reactions.

Key Considerations for Using Fmoc-His(Trt)-OH



Parameter	Recommendation/Conside ration	Impact on Synthesis
Racemization	Histidine is highly susceptible to racemization during activation. The use of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. Carbodiimide-based activation methods may also be employed to lower the pH and reduce racemization.	Minimizes the formation of D-histidine diastereomers, ensuring the stereochemical integrity and biological activity of the final peptide.
Coupling Reagents	Phosphonium and aminium/uronium salts like HBTU, TBTU, and HATU are commonly used. DEPBT has been shown to reduce racemization for His(Trt) coupling.	Efficient and rapid coupling is crucial to minimize side reactions. The choice of reagent can significantly impact coupling efficiency and the extent of racemization.
Pre-activation	Intensive pre-activation of Fmoc-His(Trt)-OH can increase the risk of racemization. In-situ activation is often preferred.	Balancing pre-activation time is critical to avoid racemization while preventing other side reactions like Nα-endcapping by coupling reagents such as DIC.
Deprotection	The Trt group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage cocktail.	Incomplete removal of the Trt group can lead to impurities in the final peptide product.



Scavengers

The use of scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is essential. Scavengers prevent the reactive trityl cation, formed during deprotection, from reattaching to nucleophilic residues like tryptophan and cysteine.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-His(Trt)-OH

This protocol outlines the manual coupling of Fmoc-His(Trt)-OH onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- · Peptide-resin with a free N-terminal amine
- Fmoc-His(Trt)-OH
- Coupling reagent (e.g., HBTU)
- Racemization suppressor (e.g., HOBt)
- Base (e.g., N,N-diisopropylethylamine DIPEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Shaking vessel

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.



- Drain the DMF.
- Add the 20% piperidine in DMF solution to the resin.
- Shake for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Activation:

- In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading),
 HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the activation solution.
- Vortex the mixture for 1-2 minutes.

Coupling Reaction:

- Add the activated Fmoc-His(Trt)-OH solution to the deprotected peptide-resin.
- Shake the reaction vessel at room temperature for 1-2 hours.

Washing:

- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is



positive, repeat the coupling step.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other side-chain protecting groups.

Materials:

- · Dried peptide-resin
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
- Cold diethyl ether
- Centrifuge tubes

Procedure:

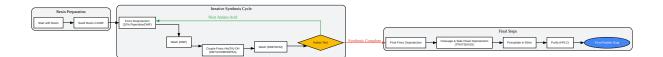
- Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
- Cleavage:
 - Add the cleavage cocktail to the resin.
 - Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
 - Allow the peptide to precipitate at -20°C for at least 30 minutes.
- Peptide Isolation:
 - Pellet the precipitated peptide by centrifugation.

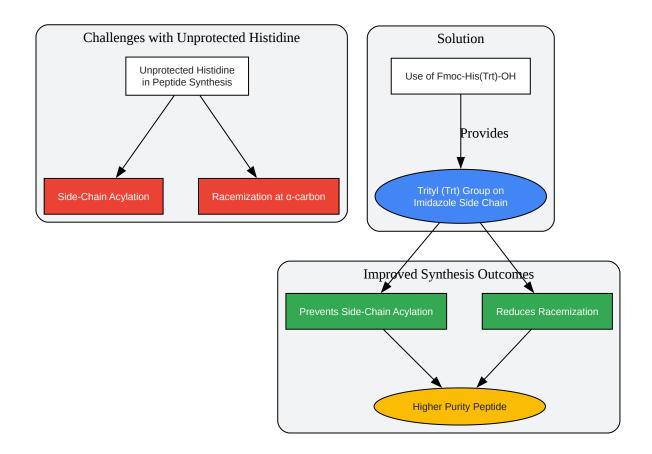


- o Carefully decant the diethyl ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

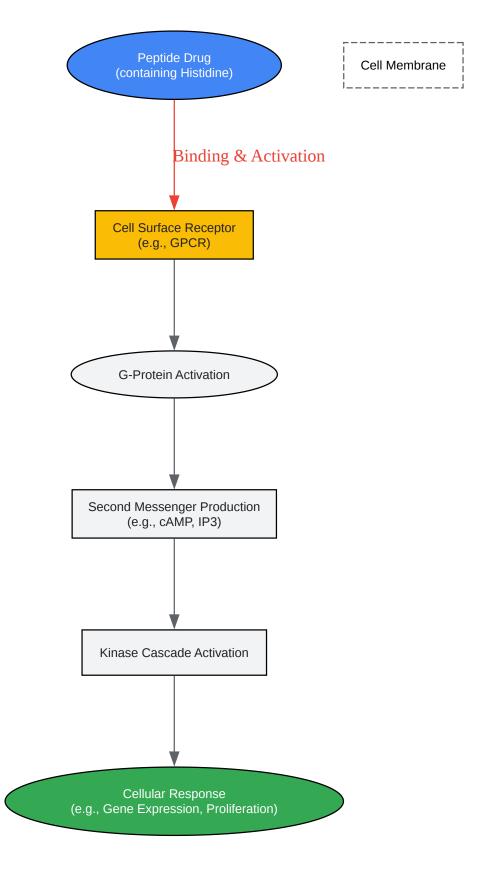
Visualizations











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